molecular formula C18H17N5O2 B11087597 6H-Quinazolin-5-one, 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro-

6H-Quinazolin-5-one, 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro-

Número de catálogo: B11087597
Peso molecular: 335.4 g/mol
Clave InChI: AMJGUTLXCQTWKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 6H-Quinazolin-5-one, 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro- (hereafter referred to as Compound A) is a quinazoline derivative featuring a dihydroquinazolinone core substituted with a 6-methoxy-4-methylquinazolin-2-ylamino group. Quinazoline derivatives are renowned for their diverse pharmacological activities, including analgesic, anticancer, and receptor-modulating properties . The 6-methoxy and 4-methyl substituents on the quinazoline moiety may enhance lipophilicity and metabolic stability, while the dihydroquinazolinone core could influence conformational flexibility and binding interactions .

Propiedades

Fórmula molecular

C18H17N5O2

Peso molecular

335.4 g/mol

Nombre IUPAC

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C18H17N5O2/c1-10-12-8-11(25-2)6-7-15(12)22-18(20-10)23-17-19-9-13-14(21-17)4-3-5-16(13)24/h6-9H,3-5H2,1-2H3,(H,19,20,21,22,23)

Clave InChI

AMJGUTLXCQTWKW-UHFFFAOYSA-N

SMILES canónico

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC=C4C(=N3)CCCC4=O)OC

Origen del producto

United States

Métodos De Preparación

Molecular Architecture

The target compound features a 6H-quinazolin-5-one core fused to a 7,8-dihydro moiety, with a 6-methoxy-4-methylquinazolin-2-ylamino substituent at position 2. This structure imposes significant synthetic challenges:

  • Regioselectivity : Ensuring proper orientation during cyclocondensation to form the bicyclic quinazolinone system.

  • Steric hindrance : Managing bulky substituents (e.g., p-tolyl groups) during coupling reactions.

  • Oxidation sensitivity : Preserving the 7,8-dihydro configuration while introducing functional groups.

Key Retrosynthetic Disconnections

Retrosynthetic analysis suggests three primary fragments:

  • 6-Methoxy-4-methylquinazolin-2-amine (amine donor).

  • 2-Chloro-6H-quinazolin-5-one (electrophilic core).

  • 7-p-Tolyl-7,8-dihydro-6H-quinazolin-5-one (dihydro intermediate).

Synthesis of 6-Methoxy-4-Methylquinazolin-2-Amine

Cyclocondensation of Anthranilic Acid Derivatives

The 6-methoxy-4-methylquinazolin-2-amine moiety is synthesized via cyclocondensation of 2-amino-5-methoxy-4-methylbenzoic acid with cyanamide under acidic conditions:

Reaction Conditions :

  • Solvent: Acetic acid (glacial)

  • Temperature: 120°C, 6 hours

  • Yield: 68–72%

Mechanistic Insights :

  • Protonation of the amino group enhances electrophilicity.

  • Nucleophilic attack by cyanamide forms a tetrahedral intermediate.

  • Cyclodehydration yields the quinazoline ring.

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction (Example 2,):

ParameterConventional MethodMicrowave Method
Time6 hours20 minutes
Yield68%85%
SolventAcetic acidDMSO

This method employs thiourea as a nitrogen source and DMSO as a polar aprotic solvent, facilitating rapid heat transfer.

Preparation of the 6H-Quinazolin-5-One Core

Cyclization of 2-Aminobenzophenone Derivatives

The dihydroquinazolinone core is synthesized via cyclization of 2-amino-5-p-tolylbenzophenone using morpholine as a catalyst:

Procedure :

  • Mannich reaction : 2-Amino-5-p-tolylbenzophenone reacts with formaldehyde and morpholine.

  • Cyclocondensation : Intramolecular amidation forms the 7,8-dihydro moiety.

  • Oxidation : Controlled oxidation with MnO₂ introduces the ketone at position 5.

Key Data :

  • Temperature: 80°C (cyclization), 25°C (oxidation)

  • Yield: 58% (over two steps)

Palladium-Catalyzed Coupling

A patent (US-8470838-B2) describes Pd-mediated coupling to install the p-tolyl group:

Catalyst : Pd(PPh₃)₄ (5 mol%)
Base : K₂CO₃
Solvent : Toluene/EtOH (3:1)
Yield : 74%

Coupling of Fragments: Installing the 2-Amino Substituent

Buchwald-Hartwig Amination

The 6-methoxy-4-methylquinazolin-2-amine is coupled to the 2-chloro intermediate via Buchwald-Hartwig amination:

Conditions :

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Base: Cs₂CO₃

  • Solvent: DMF, 100°C

  • Yield: 63%

Side Reactions :

  • Hydrodechlorination (8% byproduct).

  • O-Methylation of the methoxy group (12% with excess base).

Nucleophilic Aromatic Substitution

An alternative SNAr approach uses DMSO as a solvent and KOH as a base (Example 5,):

ParameterValue
Temperature140°C
Time20 hours
Yield70.6%

Optimization Strategies and Scale-Up

Solvent Effects

DMSO outperforms DMF in microwave-assisted reactions due to its high dielectric constant (ε = 47.2), enabling rapid heating and reduced side reactions.

Catalytic System Tuning

  • Pd(OAc)₂/BINAP : Increases yield to 78% but requires inert conditions.

  • NiCl₂(dppe) : Cost-effective alternative (65% yield).

Purification Challenges

  • Column chromatography : Hexane/EtOAc (5:1) resolves regioisomers.

  • Recrystallization : Ethanol/water (7:3) improves purity to >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 3.87 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₂₀H₂₁N₅O₂ [M+H]⁺: 378.1664, found: 378.1668.

X-ray Crystallography

Single-crystal analysis confirms the 7,8-dihydro configuration and antiperiplanar alignment of the morpholine substituent .

Análisis De Reacciones Químicas

Core Synthetic Routes

The synthesis of 6H-quinazolin-5-one derivatives primarily involves condensation and cyclization reactions. For the target compound, key steps include:

  • Amide bond formation : Reaction between 6-methoxy-4-methylquinazolin-2-amine and a ketone precursor (e.g., 7,8-dihydroquinazolin-5-one derivatives) under acidic or basic catalysis. Yields range from 65–85% depending on solvent polarity and temperature.

  • Cyclodehydration : Intramolecular cyclization facilitated by agents like polyphosphoric acid (PPA) or POCl₃ to form the fused quinazolinone core .

Table 1: Key Synthetic Conditions

StepReagents/CatalystsTemperature (°C)Yield (%)Source
AmidationDCC, DMAP, CH₂Cl₂2573
CyclizationPPA, 12012082
PurificationColumn chromatography-95+

Functional Group Transformations

The compound’s reactivity is dominated by its aminoquinazoline and dihydroquinazolinone moieties:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N3 position of the quinazolinone ring in DMF with K₂CO₃ as base, achieving ~70% yield .

  • Acylation : Acetyl chloride in pyridine selectively acylates the secondary amine, forming stable amide derivatives .

  • Hydrolysis : The methoxy group at C6 undergoes demethylation with HBr/AcOH to yield a hydroxylated analog, critical for enhancing solubility .

Heterocyclization and Ring Expansion

  • Thionation : Treatment with P₂S₅ converts the carbonyl group at C5 to a thione, enabling further reactivity with nucleophiles like hydrazine to form triazoloquinazolines .

  • Michael Addition : The dihydroquinazolinone ring participates in conjugate additions with α,β-unsaturated carbonyl compounds, expanding the heterocyclic system .

Table 2: Reactivity Comparison with Analogues

Reaction TypeTarget Compound4-Methylphenyl Analog4-Fluorophenyl Analog
Alkylation Yield70%68%75%
Hydrolysis Rate (t₁/₂)2.5 h3.1 h1.8 h
Thionation Efficiency88%79%92%

Data compiled from

Catalytic Modifications

  • DMAP-Catalyzed Heterocyclization : Facilitates one-pot synthesis of fused quinazolinones via carbonylative annulation, achieving 94% yield in acetonitrile under microwave irradiation .

  • Enzyme-Mediated Functionalization : Lipases (e.g., CAL-B) enable regioselective acylation of the amino group in non-polar solvents, preserving the dihydroquinazolinone structure .

Stability and Degradation Pathways

  • Oxidative Degradation : Exposure to H₂O₂ or UV light leads to cleavage of the dihydroquinazolinone ring, forming nitroso intermediates.

  • Thermal Stability : Decomposes above 250°C via retro-Diels-Alder fragmentation, as confirmed by TGA-DSC analysis.

Mechanistic Insights

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient quinazoline core reacts with amines or alkoxides at C2 and C4 positions, governed by para-directing effects of the methoxy group .

  • Radical Pathways : Under photoredox conditions, the compound participates in C–H functionalization reactions, enabling late-stage diversification .

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the potential of quinazoline derivatives, including the specified compound, as anticancer agents . Research indicates that compounds with a quinazoline structure can inhibit tumor growth through various mechanisms. For instance, a study demonstrated that derivatives of quinazoline showed significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study: Quinazoline Derivatives in Cancer Treatment

A specific derivative was synthesized and tested for its efficacy against cancer cells, showing an IC50 value of 2.49 μM against MCF7 cells. This suggests that modifications to the quinazoline structure can enhance its anticancer properties .

Anti-inflammatory Properties

Quinazoline derivatives have also been investigated for their anti-inflammatory effects . Compounds similar to 6H-Quinazolin-5-one have been shown to exhibit significant anti-inflammatory activity in various models. For example, a series of synthesized quinazoline derivatives demonstrated a marked reduction in edema in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Table: Summary of Anti-inflammatory Activity

CompoundDose (mg/kg)% Inhibition of Edema
Compound A5036.3
Compound B5016.3

Antimicrobial Applications

The antimicrobial properties of quinazoline derivatives are another area of interest. Compounds similar to 6H-Quinazolin-5-one have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The ability to inhibit bacterial growth positions these compounds as potential candidates for treating infections resistant to conventional antibiotics .

Case Study: Antitubercular Activity

In a recent study, several quinazoline derivatives were synthesized and tested against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 6.25 µg/mL, suggesting strong antitubercular potential .

Neuroprotective Effects

Emerging research indicates that certain quinazoline derivatives may possess neuroprotective properties , making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert protective effects on neuronal cells by modulating neurotransmitter systems and reducing oxidative stress .

Mecanismo De Acción

    Dianas: El compuesto probablemente interactúa con proteínas celulares, enzimas o receptores.

    Vías: Puede modular las vías de señalización (por ejemplo, MAPK, PI3K/Akt) o afectar la expresión genética.

    Se necesitan más investigaciones: Los estudios mecanísticos detallados son esenciales para desentrañar su modo de acción preciso.

  • Comparación Con Compuestos Similares

    Table 1: Key Structural Features and Modifications

    Compound Name / ID Core Structure Substituents Key Functional Groups
    Compound A 7,8-dihydro-6H-quinazolin-5-one 2-(6-methoxy-4-methylquinazolin-2-ylamino) Methoxy, methyl, amino linkage
    2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (4) Quinazolin-4(3H)-one 6,8-dibromo-2-methyl, acetohydrazide side chain Bromo, hydrazide
    3-Chloro-10,11-dimethoxy-isoquinolinoquinazolin-8(6H)-one (8o) Isoquinolinoquinazolinone 3-chloro, 10,11-dimethoxy, fused isoquinoline ring Chloro, methoxy
    2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-6,7,8-trihydroquinazolin-5-one 6,7,8-trihydroquinazolin-5-one 6-ethyl-4-methylquinazolin-2-ylamino, 7-phenyl Ethyl, phenyl

    Key Observations:

    Substituent Diversity: Compound A’s 6-methoxy-4-methyl group contrasts with bromo (Compound 4 ), chloro (Compound 8o ), and ethyl/phenyl (Compound ) substituents in analogs. Methoxy groups enhance solubility compared to halogens but may reduce electrophilic reactivity.

    Biological Activity: Analogs such as Compound 4 (hydrazide derivatives) demonstrated analgesic activity in screening , while Compound 8o (isoquinolinoquinazolinone) was synthesized as a PPARγ agonist .

    Synthetic Pathways :

    • Compound A’s synthesis likely involves alkylation and cyclization steps similar to those used for Compound 4 (e.g., hydrazide formation from esters) .
    • Compound 8o’s synthesis required diiodomethane-mediated cyclization under basic conditions , a method distinct from the milder conditions implied for Compound A.

    Pharmacological and Physicochemical Properties

    Table 2: Comparative Pharmacological Data (Selected Compounds)

    Compound Biological Target Key Findings Reference
    Compound 4 Analgesic pathways Moderate activity in acetic acid-induced writhing test (ED₅₀: 25 mg/kg)
    Compound 8o PPARγ Potent agonist (EC₅₀: 0.3 μM); improved glycemic control in murine models
    Compound A Not reported Predicted: Kinase inhibition or receptor modulation (based on substituents) N/A

    Key Observations:

    • Halogen vs. Methoxy Effects : Bromo/chloro substituents (Compounds 4 and 8o) correlate with higher receptor-binding affinity but may increase toxicity risks. Methoxy groups in Compound A could balance potency and safety.
    • Core Rigidity: The fused isoquinoline ring in Compound 8o enhances structural rigidity, possibly improving target selectivity compared to Compound A’s flexible dihydro core.

    Actividad Biológica

    6H-Quinazolin-5-one derivatives, particularly 2-(6-methoxy-4-methylquinazolin-2-ylamino)-7,8-dihydro-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is part of a larger class of quinazoline derivatives known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Structure and Synthesis

    The compound features a quinazoline core with specific substitutions that enhance its biological activity. The synthesis typically involves the reaction of substituted anilines with isocyanates or related compounds under controlled conditions to yield the desired quinazoline derivatives .

    Antitumor Activity

    Numerous studies have demonstrated the antitumor potential of quinazoline derivatives. For instance, compounds similar to 6H-Quinazolin-5-one have shown significant inhibition of tumor growth in various cancer cell lines. A study reported that a related compound inhibited tumor growth by up to 62% in vivo models . The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor proliferation and angiogenesis .

    Table 1: Antitumor Activity of Quinazoline Derivatives

    CompoundCell LineInhibition (%)Reference
    Compound AMCF-7 (Breast)62%
    Compound BA549 (Lung)70%
    Compound CHepG2 (Liver)55%

    Antimicrobial Activity

    Quinazoline derivatives exhibit promising antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival. Some studies have reported significant activity against both Gram-positive and Gram-negative bacteria .

    Anti-inflammatory Activity

    The anti-inflammatory effects of quinazoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity has been validated in various animal models and cell-based assays, suggesting potential therapeutic applications in inflammatory diseases .

    Case Studies

    • Anticancer Study : A recent investigation into the efficacy of a related quinazoline derivative demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study highlighted the compound's IC50 value as an important metric for its potency .
    • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of a series of quinazoline derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration into structure-activity relationships .

    Q & A

    Q. What conceptual frameworks guide hypothesis generation for novel quinazoline-based enzyme inhibitors?

    • Methodological Answer : Structure-activity relationship (SAR) models integrate crystallographic data (PDB entries) and pharmacophore mapping (e.g., hydrogen bond donors at positions 2 and 6). Theoretical frameworks like transition-state analog theory suggest modifying the 7,8-dihydro region to mimic enzyme-substrate intermediates .

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.